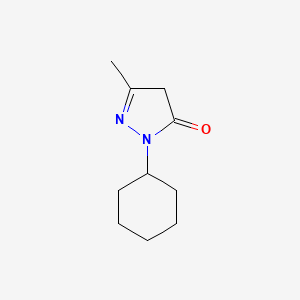

2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one

Vue d'ensemble

Description

2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . It is known for its solid physical form and is typically stored at room temperature in a sealed, dry environment . This compound is used in various research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

The synthesis of 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one involves several steps. One common synthetic route includes the reaction of cyclohexylamine with ethyl acetoacetate under acidic conditions to form the intermediate compound, which is then cyclized to produce the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.

Analyse Des Réactions Chimiques

2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Sigma Receptor Inhibition

Research indicates that pyrazole derivatives, including 2-cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one, exhibit significant activity towards sigma receptors. These receptors are implicated in various neurological conditions and are potential targets for treating psychiatric disorders. The compound has shown promise as a selective sigma receptor ligand, which could be beneficial in developing medications for conditions such as:

- Psychosis

- Dystonia

- Parkinson's Disease

- Huntington's Chorea

The pharmacological activity of this compound suggests it may aid in managing symptoms associated with these conditions by modulating sigma receptor activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that this compound exhibits antibacterial effects against various pathogens. The structure-activity relationship (SAR) studies indicate that modifications on the pyrazole ring influence its antibacterial efficacy. For instance, compounds derived from this structure have shown moderate to significant inhibition against:

- Staphylococcus aureus

- Escherichia coli

- Bacillus stearothermophilus

- Salmonella typhi

In vitro tests have reported varying zones of inhibition, indicating the potential of these derivatives in treating bacterial infections .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of cyclohexyl and methyl substituents with appropriate hydrazine derivatives. The resulting compound's structure allows it to interact effectively with biological targets, which is crucial for its pharmacological activity.

Table 1: Antibacterial Activity of Synthesized Compounds

| Compound Code | R Group | S. aureus Zone (mm) | E. coli Zone (mm) | B. stearothermophilus Zone (mm) | S. typhi Zone (mm) |

|---|---|---|---|---|---|

| 4a | 2-F | 13 | 12 | 14 | 14 |

| 4b | 3-Cl | 16 | 11 | 14 | 17 |

| 4c | 3-Br | 18 | 16 | 11 | 16 |

| 4d | 3-OCH3 | 15 | 16 | 18 | 16 |

| ... | ... | ... | ... | ... | ... |

This table illustrates the varying degrees of antibacterial activity among different derivatives of the compound, highlighting the importance of specific substituents in enhancing efficacy .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various pyrazole derivatives based on the core structure of this compound. These studies emphasize the following findings:

- Antibacterial Efficacy : Several derivatives showed promising results against both Gram-positive and Gram-negative bacteria.

- Cytotoxicity : Some compounds demonstrated significant cytotoxic activity against cancer cell lines, suggesting potential applications in oncology.

- Anti-inflammatory Properties : The compound's ability to inhibit inflammatory pathways has been explored, indicating its utility in treating inflammatory diseases .

Mécanisme D'action

The mechanism of action of 2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to fully elucidate its mechanism of action .

Comparaison Avec Des Composés Similaires

2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one can be compared with other similar compounds such as:

- 2-Phenyl-5-methyl-2,4-dihydro-pyrazol-3-one

- 2-Cyclohexyl-4,5-dimethyl-2,4-dihydro-pyrazol-3-one

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications.

Activité Biologique

2-Cyclohexyl-5-methyl-2,4-dihydro-pyrazol-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is characterized by a pyrazole ring with cyclohexyl and methyl substituents, which contribute to its biological activity.

1. Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In a study assessing various pyrazole derivatives, this compound demonstrated effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were evaluated, showing promising results in inhibiting growth:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound may act as a potential lead for developing new antimicrobial agents .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The following table summarizes the cytotoxic effects observed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 12.5 |

| A549 | 26.0 |

These findings indicate that the compound may induce apoptosis in cancer cells through various mechanisms, including modulation of cell cycle progression and induction of oxidative stress .

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this pyrazole derivative has also shown anti-inflammatory effects. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in vitro. The following data illustrates its impact on cytokine levels:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 75 |

| IL-6 | 200 | 100 |

This reduction suggests that the compound may serve as a therapeutic agent for inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets within cells:

- Antimicrobial : The compound disrupts bacterial cell wall synthesis and inhibits key metabolic pathways.

- Anticancer : It may induce apoptosis through activation of caspases and modulation of signaling pathways such as MAPK and PI3K/Akt.

- Anti-inflammatory : The compound inhibits NF-kB signaling, leading to decreased expression of inflammatory mediators.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Anticancer Activity : A recent study evaluated the effects of this compound on tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent .

- Assessment of Antimicrobial Properties : Another study focused on the compound's effectiveness against multidrug-resistant bacterial strains. The results indicated that it could restore sensitivity to antibiotics when used in combination therapy .

Propriétés

IUPAC Name |

2-cyclohexyl-5-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLCIJTSYLYHCAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.